(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride
Overview
Description
“(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1311318-39-4 . It has a molecular weight of 283.19 g/mol. The IUPAC name of this compound is N1- (2,4-dimethoxybenzyl)-1,2-ethanediamine . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2/c1-14-10-4-3-9 (8-13-6-5-12)11 (7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.19 g/mol. It is typically stored at a temperature of 4°C . Unfortunately, other specific physical and chemical properties are not mentioned in the available resources.Scientific Research Applications
Psychotomimetic Potency Analysis
Research on the psychotomimetic potency of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, which are structurally related to "(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride," has been conducted. These studies involved regiospecific syntheses and evaluation using the rabbit hyperthermia assay, along with determination of enantiomeric compositions and time-concentration curves in rat brains following administration. The biological data from these studies provide insights into the potential psychotomimetic effects of these compounds (Jacob et al., 1977).
Neuroprotective Agent Analysis
KR-31543, a compound related to "(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride," has been identified as a new neuroprotective agent for ischemia-reperfusion damage. The metabolism of KR-31543 in rats, both in vitro and in vivo, has been studied using LC-electrospray mass spectrometry. These findings are crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds in treating ischemia-reperfusion injuries (Kim et al., 2002).
Synthetic Methodology and Identification
The synthetic methodology and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a derivative of "(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride," have been extensively studied. This research includes test purchases, analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, high-resolution mass spectrometry, and the synthesis based on the Delépine reaction. Such studies are vital for understanding the chemical properties and potential applications of these compounds (Power et al., 2015).
properties
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2;;/h3-4,7,13H,5-6,8,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDPIBGVQILPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCN)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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